2-(4-Bromopyridin-3-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromopyridin-3-YL)propan-2-OL is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position of the pyridine ring and a hydroxyl group attached to the second carbon of the propan-2-ol moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromopyridin-3-YL)propan-2-OL typically involves the bromination of pyridine derivatives followed by the introduction of the propan-2-ol group. One common method involves the reaction of 4-bromopyridine with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and crystallization to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-3-YL)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridine derivatives without the bromine atom.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Bromopyridin-3-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-3-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromopyridin-2-yl)propan-2-ol
- 2-(3-Bromopyridin-4-yl)propan-2-ol
- 4-Bromo-2-hydroxypyridine
Uniqueness
2-(4-Bromopyridin-3-YL)propan-2-OL is unique due to the specific positioning of the bromine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
40247-50-5 |
---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-(4-bromopyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3 |
InChI Key |
OUBKBPIBSKHDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CN=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.